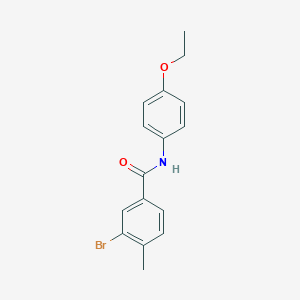
METHYL 2-(MORPHOLIN-4-YL)-5-(4-PROPOXYBENZAMIDO)BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 2-(MORPHOLIN-4-YL)-5-(4-PROPOXYBENZAMIDO)BENZOATE is a complex organic compound with the molecular formula C22H26N2O5 It is known for its unique chemical structure, which includes a morpholine ring and a propoxybenzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(MORPHOLIN-4-YL)-5-(4-PROPOXYBENZAMIDO)BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-propoxybenzoic acid with thionyl chloride to form 4-propoxybenzoyl chloride.
Amidation: The 4-propoxybenzoyl chloride is then reacted with 2-amino-5-methylbenzoic acid to form the corresponding amide.
Morpholine Introduction: The amide is then reacted with morpholine in the presence of a suitable catalyst to introduce the morpholine ring.
Esterification: Finally, the compound is esterified using methanol and a strong acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 2-(MORPHOLIN-4-YL)-5-(4-PROPOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
METHYL 2-(MORPHOLIN-4-YL)-5-(4-PROPOXYBENZAMIDO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of METHYL 2-(MORPHOLIN-4-YL)-5-(4-PROPOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The morpholine ring and the propoxybenzoyl group play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(4-morpholinyl)-3-[(4-propoxybenzoyl)amino]benzoate
- Methyl 2-[(4-propoxybenzoyl)amino]benzoate
- Methyl 4-((2-(2-(((4-propoxybenzoyl)amino)acetyl)carbohydrazonoyl)phenoxy)methyl)benzoate
Uniqueness
METHYL 2-(MORPHOLIN-4-YL)-5-(4-PROPOXYBENZAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the morpholine ring and the propoxybenzoyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C22H26N2O5 |
|---|---|
Molekulargewicht |
398.5g/mol |
IUPAC-Name |
methyl 2-morpholin-4-yl-5-[(4-propoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H26N2O5/c1-3-12-29-18-7-4-16(5-8-18)21(25)23-17-6-9-20(19(15-17)22(26)27-2)24-10-13-28-14-11-24/h4-9,15H,3,10-14H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
HSVNZYXIMIELLX-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-bromo-4-methylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B505701.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B505702.png)
![2-(4-chlorophenoxy)-N-(2-{[(4-chlorophenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B505704.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-{4-[(mesitylamino)sulfonyl]phenyl}acetamide](/img/structure/B505706.png)
![2-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B505708.png)

![2-[(4-tert-butylphenoxy)acetyl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B505710.png)

![(1S,2R)-2-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B505712.png)

![N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B505715.png)
![5,7-Diethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-1H-indole]-2',6-dione](/img/structure/B505718.png)
![N-{4-iodo-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-furamide](/img/structure/B505721.png)
